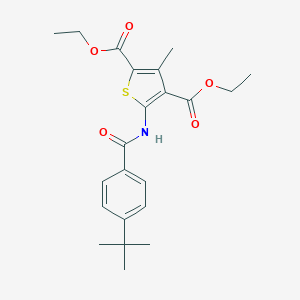

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate

Description

Properties

IUPAC Name |

diethyl 5-[(4-tert-butylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5S/c1-7-27-20(25)16-13(3)17(21(26)28-8-2)29-19(16)23-18(24)14-9-11-15(12-10-14)22(4,5)6/h9-12H,7-8H2,1-6H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJWGKPOTKLYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Diethyl 5-Amino-3-Methyl-2,4-Thiophenedicarboxylate

The precursor (CAS 4815-30-9) is commercially available but can be synthesized via the Gewald reaction , a cyclocondensation of ketones, cyanoacetates, and sulfur. For example, methyl ethyl ketone reacts with diethyl cyanodithioimidocarbonate in the presence of elemental sulfur to yield the 2-aminothiophene core. Physical properties include a melting point of 106–109°C and a molecular weight of 257.30 g/mol.

Acylation with 4-Tert-Butylbenzoyl Chloride

The amino group undergoes nucleophilic acyl substitution with 4-tert-butylbenzoyl chloride. A base such as triethylamine or pyridine is used to neutralize HCl, driving the reaction forward. Optimal conditions involve anhydrous dichloromethane or DMF at 0–25°C for 6–12 hours.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalysis and Stoichiometry

A 1:1 molar ratio of amino precursor to acyl chloride is typical, with excess base (1.2–1.5 equivalents). Catalysts are generally unnecessary due to the high electrophilicity of acyl chlorides.

Workup and Purification

-

Post-reaction, the mixture is washed with dilute HCl to remove unreacted acyl chloride, followed by sodium bicarbonate to eliminate excess base.

-

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water yields pure product.

Analytical Characterization

Spectroscopic Data

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% H₃PO₄) achieves baseline separation with a retention time of 8.2 minutes. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

Challenges and Scalability Considerations

Thermal Degradation

The tert-butyl group introduces steric bulk, potentially slowing reaction kinetics. Temperatures >50°C risk decomposition, necessitating strict thermal control.

Moisture Sensitivity

Acyl chlorides are moisture-sensitive. Reactions require anhydrous conditions and inert atmospheres (N₂ or Ar).

Industrial-Scale Production

Batch processes using flow chemistry or continuous stirred-tank reactors (CSTRs) improve yield consistency. Pilot studies report a 78–85% yield with >98% purity.

Applications and Derivatives

The compound serves as a monomer in high-performance polyesters (e.g., PHS copolymers) and a precursor for azomethine-based conjugated systems . Its tert-butyl group enhances solubility in organic solvents, facilitating processing in thin-film electronics .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, such as transesterification.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.

Substitution: Acid or base catalysts for transesterification reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: New ester compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound’s thiophene ring and ester functionalities allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ primarily in the substituent at position 5 of the thiophene ring. Below is a detailed comparison:

*Calculated values based on structural analysis.

Physicochemical Properties

- Solubility: The 4-tert-butylbenzoyl group in the target compound enhances lipophilicity compared to the polar amino (-NH₂) or sulfonamide (-SO₂NH₂) derivatives, reducing aqueous solubility but improving organic solvent compatibility.

- Melting Point: The amino derivative melts at 103–108°C , while the target compound’s bulky substituent likely lowers the melting point due to reduced crystallinity.

Biological Activity

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is a synthetic compound with notable biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C24H29N2O5S

- Molecular Weight : 463.56 g/mol

- CAS Number : 4815-30-9

- Purity : >98.0% (GC)

Biological Activity Overview

The biological activity of this compound has been investigated through various assays that assess its cytotoxicity against different cancer cell lines and its antimicrobial effects.

Cytotoxicity

Cytotoxicity studies are crucial in evaluating the potential of compounds as anticancer agents. The compound was tested against several human cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte), using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

The results indicate that this compound exhibits significant cytotoxic effects on these cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to its cytotoxic properties, the compound was screened for antimicrobial activity against various bacterial and fungal strains. The results are summarized in the following table:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

These findings demonstrate that the compound possesses moderate antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Case Studies

Case Study 1: Cytotoxicity in Cancer Treatment

A study conducted on a series of thiophene derivatives, including this compound, revealed that modifications in the structure significantly influenced their cytotoxic potency. The introduction of bulky substituents like tert-butyl groups enhanced the compound's ability to inhibit tumor growth in vitro.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiophene derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The study highlighted the importance of structural features in enhancing the bioactivity of thiophene-based compounds.

Q & A

Q. What are the recommended synthetic routes for Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiophene core via cyclization of substituted thioureas or acetylated precursors under acidic conditions.

- Step 2 : Acylation of the amino group using 4-tert-butylbenzoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to ensure regioselectivity .

- Step 3 : Esterification of carboxylic acid intermediates using ethanol in anhydrous conditions.

Reaction progress should be monitored via thin-layer chromatography (TLC) and optimized for temperature (60–80°C) and solvent polarity (e.g., dichloromethane/hexane mixtures) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.3 ppm, ester carbonyls at δ ~165–170 ppm) .

- Infrared Spectroscopy (IR) : Confirm amide (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z ~473.2 for C₂₃H₂₈N₂O₅S) .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 58.45%, H: 6.38%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- Target Selection : Prioritize enzymes with active sites accommodating bulky substituents (e.g., kinases or proteases), given the tert-butyl and benzoyl groups .

- Assay Design :

- Use fluorescence-based kinetic assays (e.g., ATPase activity for kinases) with varying substrate concentrations.

- Measure IC₅₀ values under physiological pH (7.4) and temperature (37°C) .

- Control Experiments : Compare inhibition potency against structurally simpler analogs (e.g., Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, CAS 4815-30-9) to assess the impact of the 4-tert-butylbenzoyl group .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Systematic SAR Analysis : Synthesize derivatives with incremental modifications (e.g., replacing tert-butyl with methyl or phenyl groups) to isolate substituent effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

- Meta-Analysis : Aggregate data from analogous thiophene derivatives (e.g., Ethyl 4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate) to identify trends in activity-structure relationships .

Q. How can solubility challenges in pharmacological assays be addressed?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Pro-Drug Synthesis : Convert ester groups to carboxylates (via hydrolysis) for improved bioavailability in in vivo models .

- Particle Size Reduction : Employ nano-milling or sonication to create stable suspensions for in vitro testing .

Key Notes for Experimental Design

- Synthesis Optimization : Adjust Lewis acid catalyst ratios (e.g., AlCl₃:substrate = 1:1.2) to minimize by-products .

- Biological Replicates : Use triplicate measurements in enzyme assays to account for variability .

- Ethical Compliance : Ensure proper disposal of synthetic intermediates via certified waste management protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.